3-(3-苯并噻吩基)-D-丙氨酸

描述

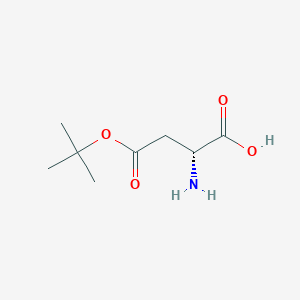

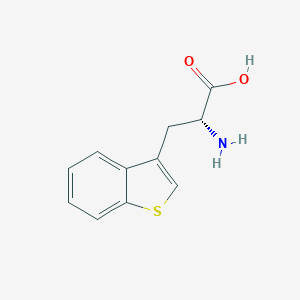

“3-(3-Benzothienyl)-D-alanine” is an alanine derivative . It has a molecular formula of C16H19NO4S and a molecular weight of 321.4 g/mol . It is also known by other names such as BOC-3-(3-BENZOTHIENYL)-DL-ALANINE .

Synthesis Analysis

The synthesis of “3-(3-Benzothienyl)-D-alanine” can be achieved through the utilization of titration calorimetry and synthetic chemistry methods . A study has reported the directed-evolution of translation systems that allow the incorporation of unnatural amino acids with similar efficiency to natural amino acids .Molecular Structure Analysis

The InChI of “3-(3-Benzothienyl)-D-alanine” isInChI=1S/C16H19NO4S/c1-16(2,3)21-15(20)17-12(14(18)19)8-10-9-22-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19) . The Canonical SMILES is CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O . Chemical Reactions Analysis

The engineered chimeric phenylalanine systems dramatically increase the yield of proteins bearing unnatural amino acids (UAAs), through systematic engineering of the aminoacyl-tRNA synthetase and its respective cognate tRNA . These engineered synthetase/tRNA pairs allow single-site and multi-site incorporation of UAAs with efficiencies similar to those of natural amino acids (NAAs) and high fidelity .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Benzothienyl)-D-alanine” include a molecular weight of 321.4 g/mol , XLogP3-AA of 3.5 , Hydrogen Bond Donor Count of 2 , Hydrogen Bond Acceptor Count of 5 , and Rotatable Bond Count of 6 .科学研究应用

光物理性质和应用:探索了苯并噻吩基-丙氨酸衍生物的光溶变性质,包括它们在不同溶剂环境中的光物理特性,以用于生物物理研究和荧光氨基酸研究的潜在应用 (Guzow 等人,2013 年)。

药物化学和激素研究:已经合成并使用了杂环芳香族氨基酸,如 3-(3-苯并噻吩基)-D-丙氨酸,用于制备促黄体激素释放激素 (LH-RH) 的类似物,从而产生有效的激动剂类似物 (Nestor 等人,1984 年)。

蛋白质研究和工程:色氨酸类似物 3-苯并噻吩基-L-丙氨酸 (Bta) 已用于蛋白质研究,特别是在蛋白质中取代色氨酸以研究氢键和芳香侧链在蛋白质功能中的重要性 (Englert 等人,2015 年)。

荧光单糖传感器:由于苯并噻吩基-丙氨酸的某些衍生物在生理 pH 值下具有结合特性,因此研究了它们的作为果糖等单糖的选择性传感器的潜力 (Guzow 等人,2012 年)。

生物有机-无机界面研究:已经研究了丙氨酸(包括其衍生物)与二氧化硅等无机表面的相互作用,提供了对生物分子识别和分子水平相互作用的见解,与纳米技术和生物医学应用相关 (Ben Shir 等人,2010 年)。

金属阳离子化学传感器:已经合成并评估了苯并噻吩基-丙氨酸的衍生物作为各种金属阳离子的化学传感器,展示了它们在生物启发框架中识别金属离子的潜力 (Esteves 等人,2018 年)。

在肽激动剂和拮抗剂中的影响:用 3-(3-苯并噻吩基)-D-丙氨酸取代肽序列中的特定氨基酸可以将肽的行为从反激动作用切换到激动作用,表明其在肽的生物活性中具有重要作用 (Els 等人,2012 年)。

过渡金属离子检测:已经开发出 3-(3-苯并噻吩基)-D-丙氨酸的衍生物作为检测过渡和稀土金属离子的特定化学传感器,展示了其在环境和分析化学中的适用性 (Guzow 等人,2004 年)。

未来方向

The future directions for “3-(3-Benzothienyl)-D-alanine” could involve further expanding the substrate scope of orthogonal translation by a semi-rational approach . This could involve redesigning the efficiency of the Mm PylRS . The strategy could also significantly improve the orthogonal translation efficiency with the previously activated analog 3-benzothienyl-l-alanine .

作用机制

生化分析

Biochemical Properties

3-(3-Benzothienyl)-D-alanine has been found to effectively inhibit mitochondrial translation by binding to the ribosome in a manner similar to natural amino acids . By binding to the formyl group at position 37 of proteins, it blocks the synthesis of proteins necessary for mitochondrial functionality .

Cellular Effects

The effects of 3-(3-Benzothienyl)-D-alanine on cells are primarily related to its ability to inhibit protein synthesis. This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(3-Benzothienyl)-D-alanine involves its interaction with the ribosome. By binding to the formyl group at position 37 of proteins, it blocks the synthesis of proteins necessary for mitochondrial functionality .

属性

IUPAC Name |

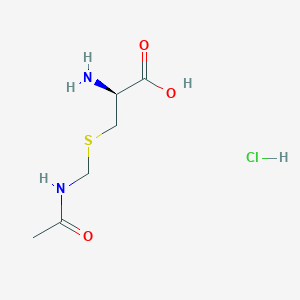

(2R)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUUPDQWKHTCAX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CS2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357535 | |

| Record name | 3-(3-Benzothienyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111139-55-0 | |

| Record name | 3-(3-Benzothienyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)